molecular formula C13H16N2O B1530478 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol CAS No. 944267-54-3

1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Cat. No.: B1530478
CAS No.: 944267-54-3
M. Wt: 216.28 g/mol
InChI Key: COPFHVQYAYNMKF-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is an organic compound that features a unique structure combining a dimethylphenyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzaldehyde and 2-imidazolecarboxaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate compound.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Condensation: Utilizing continuous flow reactors to handle large volumes of reactants efficiently.

    Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated alcohols.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds like bromine or chlorine under basic or acidic conditions.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Saturated alcohols.

    Substitution Products: Halogenated imidazole derivatives.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for antifungal and antibacterial agents.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol exerts its effects involves:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, particularly those involved in microbial cell wall synthesis or metabolic pathways.

    Pathways Involved: The imidazole ring can bind to metal ions, disrupting enzyme function or interfering with DNA synthesis in microorganisms.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
  • 1-(2,6-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Comparison:

  • Structural Differences: The position of the methyl groups on the phenyl ring can significantly affect the compound’s reactivity and interaction with biological targets.
  • Unique Properties: 1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which may confer distinct electronic properties and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-4-5-10(2)11(8-9)13(3,16)12-14-6-7-15-12/h4-8,16H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPFHVQYAYNMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)(C2=NC=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
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1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
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1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

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